molecular formula C13H24N2O2 B1439094 N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide CAS No. 1097798-10-1

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1439094
CAS No.: 1097798-10-1
M. Wt: 240.34 g/mol
InChI Key: JXPFKIGMFXURDZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl CH₂ (equatorial) 1.4–1.6 Multiplet
Cyclohexyl CH₂ (axial) 1.2–1.3 Multiplet
Piperidine CH₂ (equatorial) 1.5–2.0 Multiplet
Piperidine CH₂ (axial) 2.5–3.0 Multiplet
Acetamide NH (if observed) 6.0–7.0 (broad) Singlet

The cyclohexyl protons exhibit splitting due to ring current effects, while the piperidine ring’s protons show characteristic upfield shifts from electron-donating effects.

Infrared (IR) Spectroscopy

Functional Group Absorption Wavenumber (cm⁻¹) Intensity
Amide C=O 1650–1680 Strong
Ether C–O–C 1250–1300 Medium
Cyclohexyl C–H 1450–1500 Medium
Piperidine N–C 780–800 (ring breathing) Weak

The amide carbonyl stretch dominates the IR spectrum, while the ether linkage contributes to the mid-IR region.

Mass Spectrometry (MS)

The molecular ion peak at m/z 240.34 (C₁₃H₂₄N₂O₂) is expected, with fragmentation patterns indicative of:

  • Cyclohexyl loss : m/z 240 → m/z 120 (C₈H₁₆) + m/z 120 (C₅H₈N₂O₂).
  • Piperidine ring cleavage : m/z 240 → m/z 98 (C₅H₁₀N) + m/z 142 (C₈H₁₄O₂).

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies (hypothetical, as no data is available) would reveal:

  • **Hydro

Properties

IUPAC Name

N-cyclohexyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-13(15-11-4-2-1-3-5-11)10-17-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPFKIGMFXURDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-N-cyclohexylacetamide

  • Reagents: Cyclohexylamine and bromoacetyl chloride.
  • Procedure: Cyclohexylamine is reacted with bromoacetyl chloride under controlled temperature conditions to yield 2-bromo-N-cyclohexylacetamide.
  • Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or chloroform, with cooling to control exothermicity.
  • Yield: High yields are reported in literature, often above 80%.

Nucleophilic Substitution with 4-Hydroxypiperidine

  • Reagents: 2-bromo-N-cyclohexylacetamide and 4-hydroxypiperidine.
  • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Solvent: Dimethylformamide (DMF) is preferred due to its polar aprotic nature, which facilitates nucleophilic substitution.
  • Conditions: Stirring at room temperature (around 25 °C) for 18 hours ensures complete reaction.
  • Outcome: The nucleophilic oxygen of the piperidin-4-ol attacks the electrophilic carbon adjacent to the bromide, displacing bromide and forming the ether linkage to yield N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide.

Purification and Characterization

  • Purification: The reaction mixture is typically quenched with water, extracted with an organic solvent, and the crude product purified by recrystallization or column chromatography.
  • Characterization: Standard techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm the structure and purity.

Comparative Table of Key Reaction Parameters

Step Reagents Solvent Base Temperature Time Yield (%) Notes
Acylation Cyclohexylamine + Bromoacetyl chloride CH2Cl2 / CHCl3 None 0-25 °C 1-2 h >80 Exothermic, requires cooling
Nucleophilic substitution 2-bromo-N-cyclohexylacetamide + 4-hydroxypiperidine DMF K2CO3 25 °C 18 h 70-90 Stirring, base-assisted
Purification - - - - - - Recrystallization or chromatography

Research Findings and Notes

  • The preparation method is adapted from protocols used for related 2-(cycloalkylamino)acetamides with ether linkages to heterocycles, ensuring reliability and reproducibility.
  • Potassium carbonate is favored as a mild base that effectively promotes O-alkylation without side reactions.
  • DMF as a solvent provides a good balance of polarity and stability under the reaction conditions.
  • Reaction times of approximately 18 hours at room temperature are sufficient for complete conversion, minimizing decomposition risks.
  • The method avoids harsh conditions, making it suitable for sensitive functional groups on the piperidine ring.
  • Analytical data from related compounds show consistent pharmacokinetic profiles, indicating the synthetic route yields biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic reactions due to its reactive functional groups.

Biology

  • Biological Activity : Investigated for potential antimicrobial and antiviral properties. Its structure allows it to interact with biological targets effectively, influencing various biochemical pathways .

Medicine

  • Therapeutic Applications : Explored for its role in developing new pharmaceuticals targeting specific biological pathways. Its unique structure may enhance its effectiveness against certain diseases .

Industry

  • Production of Specialty Chemicals : Used in the synthesis of functional materials and as a precursor for various chemical products.

Biological Activities

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide has shown promising biological activities:

Antimicrobial Activity

A study demonstrated that the compound effectively inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory properties, reducing paw swelling in carrageenan-induced edema models compared to control groups .

Anticancer Activity

Research indicates that it has cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 15 µM and 20 µM respectively. The compound induces apoptosis and inhibits cell proliferation .

Case Studies

Study TypeFindings
Antimicrobial StudyEffective against Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL).
Inflammation ModelSignificant reduction in paw swelling in rats compared to controls.
Cancer Cell Line TestingCytotoxic effects on MCF-7 and A549 cell lines with IC50 values of 15 µM and 20 µM respectively.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidinyloxy Derivatives

Compounds with piperidinyloxy substituents share the acetamide backbone but differ in N-substituents and oxidation states.

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Activity/Application Reference
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride Cyclopropyl group, HCl salt C₁₀H₁₉ClN₂O₂ 234.72 Not reported Pharmaceutical intermediate
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide (Target) Cyclohexyl, piperidinyloxy C₁₃H₂₄N₂O₂ 240.34 Not reported Hypothetical applications N/A

Key Differences :

  • The cyclopropyl analogue () exhibits a lower molecular weight (234.72 vs. 240.34) and is stabilized as a hydrochloride salt, enhancing solubility. The cyclohexyl variant may display higher lipophilicity due to its bulky substituent.

Thio/Sulfonyl/Sulfinyl Derivatives

These compounds feature sulfur-containing groups (thio, sulfonyl, sulfinyl) linked to pyrimidoindole cores.

Compound Name Key Substituents Molecular Formula Molecular Weight Activity/Application Reference
Compound 42 () Thio-pyrimidoindole C₂₅H₂₉N₄O₂S 465.59 Selective TLR4 ligand
Compound 2 () Sulfonyl-pyrimidoindole C₂₅H₂₉N₄O₃S 481.59 TLR4 modulation (incomplete oxidation)

Comparison :

  • Thioether (Compound 42) and sulfonyl (Compound 2) groups impact electronic properties and binding affinity.

Benzodiazepine Dione Derivatives

These derivatives incorporate benzodiazepine dione rings, influencing conformational rigidity.

Compound Name Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Reference
Compound 1 () 1,4-Benzodiazepine-2,5-dione C₃₄H₃₄N₄O₅ 602.66 12 Not reported
Compound 2 () Benzo[d][1,3]dioxol-5-yl C₃₃H₃₃N₃O₆ 602.63 53 Not reported

Key Findings :

  • Substituents like benzo[d][1,3]dioxole (Compound 2) improve synthetic yields (53% vs. 12% for Compound 1), likely due to enhanced steric and electronic stabilization during cyclization .

Isoindolinyl/Isoquinolinyl Derivatives

These compounds exhibit fused bicyclic systems, altering solubility and bioactivity.

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
5i () Isoindolin-2-yl, 4-methylbenzylidene C₂₂H₂₄N₂O₂ 362.44 213–215
3p () Isoquinolin-2-yl, diphenyl C₂₀H₂₉N₂O₂ 329.22 149–151

Comparison :

  • The isoindolinyl derivative (5i) has a higher melting point (213–215°C) than the isoquinolinyl analogue (149–151°C), suggesting stronger intermolecular interactions due to planarity .

Triazole Derivatives

Triazole-containing acetamides demonstrate notable antibacterial activity.

Compound Name Key Substituents Molecular Formula Molecular Weight Activity (MIC) Reference
Compound () 1,2,4-Triazole, 4-pyridyl C₂₀H₂₂N₆O₂S 434.50 6.25 µg/mL (vs. S. aureus)

Key Insight :

  • The triazole moiety enhances antibacterial efficacy, with activity comparable to ciprofloxacin .

Physicochemical and Spectral Data Comparison

Compound Type ¹H NMR (δ, ppm) ESI-MS (m/z) IR (cm⁻¹) Reference
Imidazole derivative (4f, ) 7.68 (dd, J = 22.7, 15.4 Hz) 223 (MH⁺) 1712 (C=O), 1631 (C=O)
Benzodiazepine dione () 7.97 (d, J = 8.5 Hz) 588 (MH⁺) Not reported

Analysis :

  • Imidazole derivatives show distinct carbonyl stretching (1712 cm⁻¹), while benzodiazepine diones exhibit downfield aromatic protons (δ 7.97) due to ring current effects .

Biological Activity

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Classification : Alpha amino acid amide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit antimicrobial and antiviral properties, along with potential applications in cancer treatment .

Antimicrobial and Antiviral Properties

Research indicates that this compound has shown promise in inhibiting microbial growth. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. Additionally, its antiviral properties are being explored, although further studies are required to fully elucidate these effects.

Anticancer Activity

This compound has been implicated in cancer research, particularly concerning its effects on cell proliferation and apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

  • Inhibition of EGFR Signaling :
    • A related compound demonstrated significant inhibition of EGFR signaling in human lung cancer cells, with an IC50 value of 6.16 µM. This suggests that similar mechanisms may be applicable to this compound .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling has shown that compounds within this class exhibit varied absorption and metabolism rates. For example, one study reported significantly higher exposure levels in genetically modified mice lacking certain metabolic pathways, indicating the importance of metabolic stability for therapeutic efficacy .
  • Antimicrobial Efficacy :
    • Preliminary antimicrobial assays have indicated that this compound exhibits activity against several pathogenic bacteria, warranting further exploration into its potential as a therapeutic agent in infectious diseases.

Pharmacokinetic Properties

Study TypeRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
NMRI Mice (PO)Oral10330.505700
NMRI Mice (IP)Intraperitoneal108300.2566,000
HRN Mice (IP)Intraperitoneal1038000.501,000,000

This table summarizes pharmacokinetic data from studies involving related compounds, highlighting the importance of administration routes and dosing on drug exposure levels.

Q & A

Q. What are the established synthetic routes for N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide, and how is purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-ol derivatives with cyclohexylamine-containing precursors under alkaline conditions yields the target molecule . Purification involves column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for backbone confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H]+^+ at m/z 284.35) . Purity is assessed via HPLC (>95% by area normalization) .

Q. What spectroscopic and computational methods are critical for structural elucidation?

  • NMR : Key peaks include the cyclohexyl N–H proton (δ ~6.5 ppm) and acetamide carbonyl (δ ~170 ppm in 13^13C NMR) .
  • Mass Spectrometry : ESI-MS confirms molecular ion clusters (e.g., m/z 284.35 for C17_{17}H20_{20}N2_2O2_2) .
  • Computational : Density Functional Theory (DFT) optimizes geometry and predicts vibrational frequencies for comparison with experimental IR data .

Q. How is the compound handled safely in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Challenges include disorder in the cyclohexyl ring and weak hydrogen bonding. Solutions:

  • Data Collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) improves data quality .
  • Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen bonds (e.g., N–H···O interactions at ~2.8 Å) .
  • Validation : Check R~int~ (<5%) and Flack parameter for chirality .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological steps:

  • Scaffold Modification : Introduce substituents at the piperidin-4-yloxy group (e.g., sulfonyl or methyl groups) to probe steric effects .
  • Assays : Test TLR4 binding (IC50_{50} via HEK-Blue™ reporter cells) or antimicrobial activity (MIC against S. aureus) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., TLR4/MD-2 complex) .

Q. How do researchers reconcile contradictory data in pharmacokinetic studies?

Discrepancies in bioavailability or metabolism may stem from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times in microsomal stability assays) .
  • Species Differences : Compare rodent vs. human liver microsomes for metabolite profiling .
  • Orthogonal Validation : Use LC-MS/MS to quantify plasma concentrations alongside fluorescent probes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide

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